(2-(o-Tolyl)thiazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(o-Tolyl)thiazol-4-yl)methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a thiazole ring substituted with a tolyl group at the 2-position and a methanol group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(o-Tolyl)thiazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of o-toluidine with α-haloketones in the presence of a base, followed by reduction to yield the desired thiazole derivative. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also involve the use of microwave irradiation to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
(2-(o-Tolyl)thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (2-(o-Tolyl)thiazol-4-yl)carboxylic acid.
Reduction: Dihydro-(2-(o-Tolyl)thiazol-4-yl)methanol.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
(2-(o-Tolyl)thiazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (2-(o-Tolyl)thiazol-4-yl)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to undergo electrophilic and nucleophilic substitutions allows it to interact with different biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2-(p-Tolyl)thiazol-4-yl)methanol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
(2-Phenylthiazol-4-yl)methanol: Features a phenyl group instead of a tolyl group.
(2-(m-Tolyl)thiazol-4-yl)methanol: Contains a meta-tolyl group.
Uniqueness
(2-(o-Tolyl)thiazol-4-yl)methanol is unique due to the specific positioning of the tolyl group, which can influence its reactivity and biological activity. The ortho-substitution can lead to steric hindrance, affecting the compound’s interaction with enzymes and receptors. This uniqueness can be leveraged in designing new derivatives with tailored properties .
Properties
CAS No. |
886365-16-8 |
---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
[2-(2-methylphenyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C11H11NOS/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-5,7,13H,6H2,1H3 |
InChI Key |
XRBDWQFNFZVVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.